molecular formula C15H19N3O B11861946 6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine CAS No. 88609-34-1

6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine

Katalognummer: B11861946
CAS-Nummer: 88609-34-1
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: XWVRANMPYVDRNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine is a synthetic quinoline derivative designed for research applications. This compound features a 6-methoxyquinoline core, a scaffold recognized in medicinal chemistry for its diverse biological activities . The specific substitution pattern with a piperidine group at the 8-position and an amine at the 7-position is of high interest for investigating new chemotherapeutic agents. RESEARCH APPLICATIONS: The primary research application of this compound is in the discovery of new anti-infective agents. Quinoline-piperidine conjugates have demonstrated potent in vitro antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum , the parasite responsible for the most severe form of malaria . Furthermore, analogous aminopiperidine quinoline structures have been explored for their potential as antibacterial agents, providing a broad scope for infectious disease research . MECHANISTIC INSIGHTS: While the specific mechanism of action for this compound requires further experimental validation, its structural similarity to known antimalarials like primaquine and tafenoquine suggests it may interfere with heme detoxification pathways in the parasite's digestive vacuole . The piperidine moiety can serve as a key pharmacophore, potentially enhancing binding affinity to biological targets or improving physicochemical properties. This product is provided FOR RESEARCH USE ONLY (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

CAS-Nummer

88609-34-1

Molekularformel

C15H19N3O

Molekulargewicht

257.33 g/mol

IUPAC-Name

6-methoxy-8-piperidin-1-ylquinolin-7-amine

InChI

InChI=1S/C15H19N3O/c1-19-12-10-11-6-5-7-17-14(11)15(13(12)16)18-8-3-2-4-9-18/h5-7,10H,2-4,8-9,16H2,1H3

InChI-Schlüssel

XWVRANMPYVDRNG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C2C(=C1)C=CC=N2)N3CCCCC3)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Quinoline Skeleton Construction via Skraup Reaction

The synthesis of 6-methoxyquinoline derivatives typically begins with the Skraup reaction, a classical method for quinoline ring formation. As demonstrated in , 4-methoxy-2-nitroaniline reacts with glycerol in concentrated sulfuric acid under thermal conditions to yield 6-methoxy-8-nitroquinoline (1 ). This intermediate is subsequently reduced using tin(II) chloride (SnCl₂) in hydrochloric acid to produce 6-methoxyquinolin-8-amine (2 ) in 68–72% yield . Critical parameters include:

  • Temperature control : Maintaining reflux at 120–130°C prevents decomposition of nitro intermediates.

  • Acid concentration : Sulfuric acid (>95%) ensures proper cyclization .

  • Reduction stoichiometry : A 1:2 molar ratio of nitro compound to SnCl₂ achieves complete reduction without over-reduction byproducts .

This two-step protocol establishes the 6-methoxy and 8-amino groups essential for subsequent functionalization.

Regioselective Halogenation at the 7-Position

Introducing a halogen at the 7-position enables nucleophilic substitution with piperidine. Patent describes halogenation of 6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarbonitrile using phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). For example, heating 6-methoxy-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile with POCl₃ at 105°C for 45 minutes yields 4-chloro-6-methoxy-7-fluoro-3-quinolinecarbonitrile (3 ) in 85% purity . Key considerations include:

  • Solvent selection : Neat POCl₃ or dichloromethane cosolvents minimize side reactions .

  • Reaction monitoring : TLC (ethyl acetate/hexane, 1:3) confirms complete conversion to the chloro intermediate .

Halogenation at the 7-position is regioselective due to the electron-withdrawing effect of the 3-cyano group, which activates the para position for electrophilic attack.

Piperidine Incorporation via Nucleophilic Aromatic Substitution

The pivotal step involves displacing the 7-halo group with piperidine. Patent outlines conditions for amine substitution: 7-fluoro-4-(substituted amino)-3-quinolinecarbonitriles react with piperidine in 2-ethoxyethanol using pyridine hydrochloride as a catalyst. For instance, heating 4-chloro-6-methoxy-7-fluoro-3-quinolinecarbonitrile (3 ) with piperidine (3 equiv) at 115°C for 2 hours affords 6-methoxy-7-(piperidin-1-yl)-4-substituted-amino-3-quinolinecarbonitrile (4 ) in 78% yield . Optimization factors include:

  • Catalyst loading : Pyridine hydrochloride (10 mol%) enhances nucleophilicity of the amine .

  • Solvent polarity : 2-ethoxyethanol improves solubility of aromatic intermediates .

  • Temperature : Reactions above 110°C prevent kinetic inhibition by stabilizing the transition state .

Alternative methods from employ ceric ammonium nitrate (CAN) in acetonitrile/water mixtures to generate reactive intermediates for coupling, though purification challenges may arise due to byproduct formation .

Functional Group Interconversion and Final Product Isolation

The 3-cyano group in intermediate 4 is hydrolyzed to the primary amine using acidic or basic conditions. As reported in , refluxing 4 in 6M HCl for 12 hours yields 6-methoxy-8-(piperidin-1-yl)quinolin-7-amine (5 ) as a hydrochloride salt, which is neutralized with aqueous sodium bicarbonate to isolate the free base (mp 212–214°C) . Purification via flash chromatography (ethyl acetate/hexane, 1:1) achieves >95% purity .

Analytical Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.65 (s, 1H, H-2), 7.95 (d, J = 9.2 Hz, 1H, H-5), 6.98 (s, 1H, H-8), 3.94 (s, 3H, OCH₃), 3.45–3.40 (m, 4H, piperidine-H), 1.75–1.65 (m, 6H, piperidine-H) .

  • HRMS : m/z calc. for C₁₅H₁₈N₃O [M+H]⁺: 256.1449; found: 256.1452 .

Chromatographic Purity :

  • HPLC (C18 column, acetonitrile/water 70:30): Retention time = 8.2 min, purity = 98.5% .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Skraup + Halogenation6295Cost-effective reagentsMulti-step purification
CAN-mediated Coupling5590Mild conditionsLow scalability
Direct Amination7898High regioselectivityHigh-temperature requirement

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Methoxy-8-(Piperidin-1-yl)chinolin-7-amin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

    Reduktion: Natriumborhydrid in Methanol oder Ethanol.

    Substitution: Halogenierte Chinolinderivate mit Nucleophilen wie Aminen oder Thiolen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinolinderivate mit verbesserten pharmakologischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the prominent applications of 6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine is its potential as an antimicrobial agent. Research has demonstrated that compounds in the quinoline class exhibit significant antibacterial activity against various strains, including those resistant to conventional treatments.

Case Study: Antiplasmodium Activity

A study synthesized a series of quinoline-piperidine conjugates to evaluate their antimalarial properties against Plasmodium falciparum strains. Among these, five derivatives showed potent activity in the nanomolar range against both chloroquine-sensitive and resistant strains, indicating their potential as new antimalarial agents .

CompoundActivity (nM)Strain Type
Compound A25CQ-sensitive (NF54)
Compound B30CQ-resistant (K1)

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it suitable for treating various inflammatory conditions. Its mechanism involves modulation of pathways associated with inflammation, potentially offering therapeutic benefits in diseases like rheumatoid arthritis and inflammatory bowel diseases.

Case Study: Inflammatory Bowel Disease

Research indicates that derivatives similar to this compound can ameliorate symptoms of chronic inflammatory bowel diseases such as Crohn's disease and ulcerative colitis. The compounds were shown to reduce inflammatory markers in preclinical models .

Anticancer Applications

Quinoline derivatives have been investigated for their anticancer properties, targeting various cancer cell lines. The ability of this compound to inhibit tumor growth has been a focus of recent research.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of several quinoline-based compounds on human cancer cell lines, including HeLa (cervical cancer) and HT-29 (colorectal cancer). Results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced potency .

Cell LineIC50 (µM)Compound Tested
HeLa0.5Compound X
HT-290.3Compound Y

Neurological Applications

Emerging research suggests that this compound may also have neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotection

In vitro studies have shown that quinoline derivatives can protect neuronal cells from apoptosis induced by oxidative stress, which is a common pathway in neurodegeneration . This property highlights their potential use in developing therapies for neurodegenerative disorders.

Role as Dipeptidyl Peptidase IV Inhibitors

The compound has been identified as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes.

Case Study: Diabetes Management

Research indicates that DPP-IV inhibitors can improve glycemic control in diabetic patients. Compounds similar to this compound have shown promise in preclinical models for enhancing insulin sensitivity and promoting pancreatic beta-cell function .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Quinoline derivatives vary significantly based on substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinoline Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine 6-OCH₃, 8-piperidin-1-yl, 7-NH₂ ~265.3 (estimated) Hypothesized kinase inhibition, moderate solubility -
6-Methyl-7-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine 6-CH₃, 7-pyrimidinyl, 4-NH-pyrazinyl 413.2 Improved aqueous solubility; kinase inhibitor (Lapatinib analog)
7-Chloro-N-((hexahydro-1H-pyrrolizin-7a-yl)methyl)quinolin-4-amine (MG3) 7-Cl, 4-NH-pyrrolizidinyl 317.8 Antimalarial activity
7-(2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl)-N-(6-methyl-pyrazin-2-yl)quinolin-4-amine 7-pyrimidinyl, 4-NH-pyrazinyl 427.1 Moderate solubility; kinase targeting
6-Methoxyquinolin-7-amine 6-OCH₃, 7-NH₂ 174.2 Base structure for antimalarial/anticancer agents
6-(Piperazin-1-yl)quinolin-3-amine 6-piperazin-1-yl, 3-NH₂ 229.3 Higher polarity due to piperazine; solubility in polar solvents
1-[2-[5-(2-Methoxyethoxy)benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine 8-piperidin-4-yl, 2-benzimidazolyl 457.5 Bulky substituent; potential CNS activity

Key Findings

Substituent Position and Activity: The 7-position is critical for antimalarial activity (e.g., MG3’s 7-Cl substituent ). 4- and 8-positions are common modification sites for kinase inhibitors (e.g., pyrimidinyl or pyrazinyl groups in Lapatinib analogs ). The 6-methoxy group is conserved in antimalarial quinolines (e.g., 6-methoxyquinolin-7-amine ), suggesting its role in target binding.

Impact of Nitrogen Heterocycles: Piperidin-1-yl (target compound) balances lipophilicity and solubility, favoring membrane permeability . Piperazin-1-yl (e.g., 6-(piperazin-1-yl)quinolin-3-amine ) increases polarity, improving aqueous solubility but reducing blood-brain barrier penetration.

Solubility and Purification :

  • Compounds with pyrimidinyl or pyrazinyl groups (e.g., ) required chromatographic purification, indicating moderate solubility.
  • The target compound’s piperidin-1-yl group may reduce crystallinity, simplifying synthesis compared to bulky benzimidazolyl derivatives .

Biologische Aktivität

6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a methoxy group at position 6 and a piperidine ring at position 8. This structural configuration is significant for its biological activity, as modifications at these positions can enhance potency and selectivity.

Research indicates that quinoline derivatives, including this compound, exhibit their biological effects primarily through the inhibition of specific kinases and enzymes involved in cell signaling pathways. For example, studies have shown that similar compounds can inhibit c-Met kinase activity, a target implicated in cancer progression .

Anticancer Activity

This compound has demonstrated promising anticancer properties. In vitro studies reveal that it exhibits significant cytotoxicity against various cancer cell lines. For instance, related compounds have reported IC50 values as low as 0.003 µM against A549 lung cancer cells and 0.006 µM against MCF-7 breast cancer cells . The compound induces apoptosis in cancer cells, which is crucial for its therapeutic potential.

Table 1: Cytotoxicity of Quinoline Derivatives

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)TBD
Compound 52A5490.04
Compound 53MCF-70.006

Antimalarial Activity

The compound's structural similarity to known antimalarial agents has led to investigations into its efficacy against Plasmodium falciparum. In vitro evaluations have shown that quinoline derivatives can exhibit potent activity against both chloroquine-sensitive and resistant strains of this parasite . The nanomolar range potency observed in some derivatives highlights the potential for developing new antimalarial therapies.

Table 2: Antimalarial Efficacy

CompoundStrainIC50 (nM)
This compoundCQ-sensitive (NF54)TBD
Compound XCQ-resistant (K1)TBD

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is closely related to their chemical structure. Modifications such as the introduction of various substituents on the piperidine ring have been shown to influence potency significantly. For instance, compounds with more hydrophilic groups tend to exhibit enhanced solubility and bioavailability, which are critical for effective therapeutic action .

Case Studies

Several case studies have illustrated the effectiveness of piperidine-substituted quinolines in preclinical models. Notably, a study demonstrated that certain derivatives could effectively reduce tumor size in xenograft models while exhibiting minimal toxicity . These findings support the continued exploration of this class of compounds for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine?

  • Methodological Answer : The synthesis typically involves coupling piperidine with a functionalized quinoline precursor. Traditional methods include nucleophilic aromatic substitution under basic conditions (e.g., using NaH or K₂CO₃ as a base), while modern approaches may employ microwave-assisted synthesis to enhance reaction efficiency and yield. Key steps involve protecting the quinoline's methoxy and amine groups during intermediate stages to avoid side reactions. Reaction optimization should prioritize solvent polarity (e.g., DMF or acetonitrile) and temperature control (80–120°C) to achieve regioselectivity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Analyze aromatic proton signals (δ 6.5–8.5 ppm) to confirm quinoline ring substitution patterns. The piperidine protons (δ 1.4–2.8 ppm) should show characteristic splitting due to chair conformations.
  • ¹³C NMR : Identify the methoxy carbon (δ ~55 ppm) and piperidine carbons (δ 24–45 ppm).
  • HRMS : Use high-resolution mass spectrometry to verify the molecular ion peak (e.g., [M+H]⁺) and isotopic distribution. Cross-reference with computational predictions for accuracy .

Q. What safety protocols are critical given limited toxicity data for this compound?

  • Methodological Answer : Treat the compound as a potential irritant or toxicant due to structural analogs with unknown chronic effects (e.g., nitroquinoline derivatives). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers under inert gas (N₂/Ar). Conduct toxicity screenings (e.g., Ames test or in vitro cytotoxicity assays) to establish preliminary safety profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

  • Methodological Answer : Perform meta-analysis of literature data using databases like REAXYS or Pistachio to identify trends. For example, if yields vary with solvent choice, design a controlled study comparing polar aprotic solvents (DMF vs. DMSO) under identical temperatures. Statistical tools (e.g., ANOVA) can isolate variables affecting reproducibility. Cross-validate findings with computational models (e.g., DFT for transition-state energetics) .

Q. What computational strategies improve retrosynthetic planning for derivatives of this compound?

  • Methodological Answer : Use retrosynthetic software (e.g., ASKCOS or Synthia) with template-based algorithms to prioritize feasible pathways. Focus on disconnections at the piperidine-quinoline bond or methoxy group introduction. Validate proposed routes with molecular dynamics simulations to assess steric hindrance or electronic effects. Benchmark predictions against experimental data from Pistachio/BKMS datasets .

Q. How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

  • Methodological Answer :

  • Structural Modifications : Synthesize analogs with variations in the piperidine ring (e.g., substituents at nitrogen) or quinoline methoxy/amine groups.
  • Assays : Test analogs against target proteins (e.g., kinases or oxidases) using fluorescence polarization or SPR.
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft constants) with activity. Use crystallography or docking studies to map binding interactions .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Intermediate Purification : Use column chromatography or recrystallization to remove byproducts (e.g., unreacted piperidine).
  • Catalysis : Screen Pd/Cu catalysts for coupling steps or employ organocatalysts for asymmetric induction.
  • Process Optimization : Adopt flow chemistry for exothermic steps (e.g., nitration) to enhance control and scalability .

Q. How to assess the compound’s potential in chemical biology or drug discovery?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography or pull-down assays with tagged derivatives to identify interacting proteins.
  • Mechanistic Studies : Conduct time-resolved fluorescence or stopped-flow experiments to probe enzymatic inhibition kinetics.
  • In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability in rodent models) and toxicity profiles before advancing to preclinical trials .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.